3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
CAS No.:
Cat. No.: VC15909774
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrO3 |
|---|---|
| Molecular Weight | 269.09 g/mol |
| IUPAC Name | 3-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H9BrO3/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13/h1-4,8-9H,5H2,(H,14,15) |
| Standard InChI Key | ADHYSQOHEHXZTI-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(=O)C2=CC=CC=C21)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid, reflects its hybrid structure combining aromatic and aliphatic features. The naphthalene ring system is partially saturated at positions 1,2,3,4, creating a bicyclic framework with a ketone at C4 and a carboxylic acid at C2. The bromine atom at C3 introduces steric and electronic effects that influence reactivity.
Key structural attributes include:
-
Stereochemistry: The tetrahydronaphthalene system adopts a chair-like conformation, with the bromine and carboxylic acid groups in equatorial positions to minimize steric strain.
-
Electron Distribution: The electron-withdrawing carboxylic acid and ketone groups polarize the ring, enhancing electrophilic substitution reactivity at the meta and para positions relative to bromine.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉BrO₃ |
| Molecular Weight | 269.09 g/mol |
| CAS Number | 408312-67-4 |
| IUPAC Name | 3-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
| SMILES | C1C(C(C(=O)C2=CC=CC=C21)Br)C(=O)O |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromine-bearing carbon (δ 45–50 ppm in NMR) and the ketone carbonyl (δ 205–210 ppm). Infrared (IR) spectroscopy shows strong absorption bands at 1700–1750 cm⁻¹ (carboxylic acid C=O) and 1680–1700 cm⁻¹ (ketone C=O) .
Synthesis and Manufacturing
Industrial-Scale Production
Synthesis typically involves multi-step reactions starting from 1,2,3,4-tetrahydronaphthalen-2-carboxylic acid (Table 2). A common route includes:
-
Bromination: Electrophilic bromination using in acetic acid at 0–5°C to introduce bromine at C3.
-
Oxidation: Conversion of the C4 methylene group to a ketone using potassium permanganate () in acidic conditions.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | , CH₃COOH, 0°C | 78 |
| 2 | , H₂SO₄, 60°C | 85 |
Alternative methods employ palladium-catalyzed cross-coupling to install the bromine atom, though these are less cost-effective for large-scale production .
Purification and Quality Control
Purification via recrystallization from ethanol/water mixtures achieves >97% purity, as verified by high-performance liquid chromatography (HPLC) . Industrial batches are standardized using:
-
Melting Point: 182–184°C (decomposes).
-
Residual Solvents: Gas chromatography (GC) limits for acetic acid (<500 ppm) and methanol (<3000 ppm) .
Biological Activities and Mechanisms
Antiproliferative Effects
Structural analogs of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme. In vitro studies demonstrate IC₅₀ values of 12–18 μM against HeLa and MCF-7 cancer cell lines, with apoptosis induction via mitochondrial pathway activation.
Applications in Pharmaceutical Development
Prodrug Design
The carboxylic acid group facilitates prodrug conjugation via esterification. For example, coupling with pentafluorophenol enhances blood-brain barrier permeability, enabling central nervous system (CNS) drug delivery.
Material Science Applications
As a monomer in polyester synthesis, the compound’s rigid naphthalene core improves polymer thermal stability. Copolymers exhibit glass transition temperatures () up to 215°C, compared to 180°C for terephthalate-based analogs .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| P264 | Wash hands thoroughly after handling |
Environmental Impact
Biodegradation studies show a half-life of 28 days in soil, with minimal bioaccumulation potential (log = 1.9) .
Structural Analogs and Comparative Analysis
Brominated Naphthalene Derivatives
Comparing 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with related compounds highlights the impact of substituent positioning:
| Compound | Biological Activity (IC₅₀) | Thermal Stability () |
|---|---|---|
| 4-Bromo-1,2-dihydronaphthalene-1-carboxylic acid | 22 μM (HeLa) | 195°C |
| 2-Bromo-3-oxotetralin-4-carboxylic acid | 15 μM (MCF-7) | 210°C |
The C3 bromine and C4 ketone in the target compound optimize steric interactions with enzyme active sites, enhancing potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume